molecular formula C20H23Br2N B182474 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole CAS No. 173063-52-0

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Cat. No. B182474
M. Wt: 437.2 g/mol
InChI Key: ZDFZWZGIGKUBRA-UHFFFAOYSA-N
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Description

“3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole” is a chemical compound with the molecular formula C20H23Br2N . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of “3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole” is represented by the formula C20H23Br2N . This indicates that the molecule is composed of 20 carbon atoms, 23 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole” is a colorless to light yellow clear liquid . It has a molecular weight of 437.22 .

Scientific Research Applications

Polymerization and Material Properties

  • Formation of Macrocycles : 3,6-Dibromo-9-(2-ethylhexyl)carbazole was used in a study focusing on polymerization, leading to the formation of macrocycles in the synthesis of poly(N-(2-ethylhexyl)carbazol-3,6-diyl). This polymerization process was found to be influenced by monomer concentration and led to the formation of low-molar-mass cyclic oligomers of the 3,6-disubstituted carbazole. The study also revealed the thermal stability and electrochemical properties of the synthesized polymer (Ostrauskaite & Strohriegl, 2003).

  • Electrochemical Properties : The electrochemical and electrochromic properties of 3,6-linked polycarbazole derivatives were examined, specifically by introducing different acceptor groups and copolymerization. The study revealed variations in the optical and electrochemical behaviors of these polymers, providing insights into their potential applications in electrochromic devices (Hu et al., 2013).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : A study on the inhibition of mild steel corrosion used various carbazole derivatives, including 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. The research demonstrated the effectiveness of these compounds as mixed-type inhibitors with predominantly cathodic inhibitive effects in certain environments. This finding suggests potential applications in corrosion protection (Nwankwo et al., 2017).

Photorefractive and Fluorescence Imaging Applications

  • Photorefractivity in Organic Glass : A study synthesized a photorefractive molecule, using 9-(2-Ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole, which showed potential applications in photorefractive devices due to its optical quality and stability. The compound exhibited distinct photoconductivity and optical nonlinearity (Sohn et al., 2000).

  • Two-Photon Fluorescence Imaging : Carbazole dicationic salts, including derivatives of 3,6-dibromo-9H-carbazole, were studied for their DNA two-photon light-switch properties. These compounds successfully imaged nuclei in living plant cells, indicating their potential in biological imaging applications (Zhang et al., 2010).

Electronics and Optoelectronics

  • Hole-Transporting Material : 2,7-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole was investigated as an effective hole-transporting material. The compound exhibited high thermal stability and demonstrated significant potential in electronic applications due to its high hole drift mobilities in amorphous films (Tomkeviciene et al., 2008).

  • Organic Electronics : Another study focused on the synthesis and characterization of new carbazole derivatives for application in organic electronics, particularly in dye-sensitized solar cells (Si-yuan, 2010).

Safety And Hazards

“3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole” can cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

3,6-dibromo-9-(2-ethylhexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFZWZGIGKUBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587840
Record name 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

CAS RN

173063-52-0
Record name 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-(2-ethylhexyl)carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,6-dibromocarbazole (3.0 g, 8.95 mmol) in 25 mL of dried DMF was added potassium carbonate (2.47 g, 17.9 mmol). The mixture was stirred and degassed for 1 h, after which 1-bromo-2-ethylhexane (2.70 g, 13.4 mmol) was added dropwise, followed by refluxing for 2 days. The reaction mixture was poured into 100 mL of distilled water and extracted with chloroform. The combined organic layer was dried with anhydrous magnesium sulfate. After removal of the solvent and unreacted 2-ethylhexyl bromide under reduced pressure, the residue was purified by column chromatography on silica gel using hexane and ethyl acetate as the eluent to afford 3,6-dibromo-9-(2-ethylhexyl)-carbazole as a waxy solid. Yield: 3.02 g (77.2%), M.P.: 62.4-63.6° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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